molecular formula C8H10Cl2FN3 B2919638 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride CAS No. 2416229-09-7

7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

Cat. No. B2919638
CAS RN: 2416229-09-7
M. Wt: 238.09
InChI Key: LLSDTYJSNDODAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride (abbreviated as 7F8MI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has been found to exhibit various biological activities.

Scientific Research Applications

Medicinal Chemistry: Drug Development

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry . The presence of the fluorine atom in the 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine can influence the biological activity of the compound, making it a valuable moiety for the development of new pharmaceuticals.

Material Science: Electronic Materials

Due to its structural characteristics, the imidazo[1,2-a]pyridine core is also useful in material science . It can be incorporated into electronic materials, potentially leading to the development of new semiconductors or other electronic components.

properties

IUPAC Name

7-fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.2ClH/c1-5-6(9)2-3-12-7(10)4-11-8(5)12;;/h2-4H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXTUMZPOFCSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=NC=C2N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.